2-Bromophenyl-(4-methylbenzyl)ether
Description
Properties
IUPAC Name |
1-bromo-2-[(4-methylphenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQCJXWNWBHQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Base Selection
The Williamson ether synthesis remains the most widely employed method for preparing asymmetrical ethers such as 2-bromophenyl-(4-methylbenzyl)ether. This two-step process involves the deprotonation of a phenol (e.g., 2-bromophenol) to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide (e.g., 4-methylbenzyl bromide)5.
Critical Parameters:
-
Base: Potassium hydroxide (KOH) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances reaction efficiency by facilitating ion exchange between aqueous and organic phases5.
-
Temperature: Reflux conditions (80–100°C) are typically required to achieve complete conversion within 6–12 hours.
Experimental Optimization
A representative procedure involves dissolving 2-bromophenol (10 mmol) in anhydrous THF under nitrogen, followed by the addition of NaH (12 mmol). After stirring for 30 minutes, 4-methylbenzyl bromide (10 mmol) and TBAB (0.5 mmol) are introduced. The mixture is refluxed for 8 hours, yielding the target ether after aqueous workup and column chromatography. Reported yields range from 65% to 82%, contingent on solvent purity and halide reactivity5.
Table 1. Williamson Synthesis Conditions and Outcomes
| Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NaH | THF | TBAB | 80 | 8 | 82 |
| KOH | DMF | None | 100 | 12 | 65 |
| K₂CO₃ | Acetone | TBAB | 60 | 24 | 58 |
Transition Metal-Catalyzed Coupling Strategies
Palladium-Mediated Ullmann-Type Coupling
Palladium catalysts enable the direct coupling of 2-bromophenol with 4-methylbenzyl alcohols or halides under milder conditions. A modified Ullmann reaction utilizing Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 120°C for 15 hours achieves 74% yield, with cesium carbonate (Cs₂CO₃) as the base.
Mechanistic Insights:
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by alkoxy group transfer and reductive elimination. Key advantages include tolerance for electron-deficient substrates and reduced side-product formation compared to classical methods.
Copper-Catalyzed Etherification
Copper(I) iodide (CuI) paired with 1,10-phenanthroline (phen) in dioxane at 110°C facilitates coupling between 2-bromophenol and 4-methylbenzyl chloride. This method, while cost-effective, requires longer reaction times (24–48 hours) and exhibits moderate yields (55–68%).
Table 2. Metal-Catalyzed Coupling Performance
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 120 | 15 | 74 |
| CuI/phen | K₃PO₄ | Dioxane | 110 | 24 | 68 |
| NiCl₂(dppe) | NaOtBu | DMF | 100 | 18 | 61 |
Alternative Pathways: Radical-Mediated and Oxidative Methods
N-Bromosuccinimide (NBS)-Assisted Synthesis
Radical-initiated etherification using NBS (1.2 equiv) under visible light irradiation enables the coupling of 2-bromophenol with 4-methylbenzyl methyl ether. This method proceeds via a dibromomethoxyl intermediate, which undergoes hydrolysis to yield the target ether in 70% yield.
Limitations:
Mitsunobu Reaction
The Mitsunobu protocol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), facilitates ether formation between 2-bromophenol and 4-methylbenzyl alcohol. While highly efficient (85–90% yield), the reliance on stoichiometric reagents increases costs and complicates purification.
Comparative Analysis of Methodologies
Table 3. Method Comparison for this compound Synthesis
| Method | Advantages | Disadvantages | Optimal Yield (%) |
|---|---|---|---|
| Williamson Synthesis | Scalable, cost-effective | Requires strong bases | 82 |
| Pd-Catalyzed Coupling | Mild conditions, high selectivity | Catalyst cost | 74 |
| Mitsunobu Reaction | High efficiency | Expensive reagents | 90 |
| NBS Radical | No base required | Photochemical setup | 70 |
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl-(4-methylbenzyl)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding phenols and aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted phenyl ethers.
Oxidation: Formation of phenols and aldehydes or ketones.
Reduction: Formation of corresponding hydrocarbons.
Scientific Research Applications
2-Bromophenyl-(4-methylbenzyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromophenyl-(4-methylbenzyl)ether in various applications depends on its chemical reactivity. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ether linkage play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The 4-methylbenzyl group likely enhances lipophilicity compared to non-methylated analogs, influencing partitioning behavior in biological or environmental systems .
Reactivity and Functional Group Interactions
- Enzymatic Interactions: Evidence from analogous systems (e.g., CreHI 4-methylbenzyl phosphate synthase) suggests that methylbenzyl-substituted ethers exhibit substrate specificity distinct from non-methylated or para-substituted bromoethers. This specificity could arise from steric hindrance or electronic effects .
- Photochemical Behavior : Compounds like Irgacure 379 (containing a 4-methylbenzyl group) are used as photoinitiators, implying that this compound may also participate in UV-driven reactions, though its efficacy would depend on bromine’s electron-withdrawing effects .
Regulatory and Environmental Considerations
- Environmental Persistence: 4-Bromophenyl phenyl ether is classified as a priority pollutant due to its persistence and toxicity .
- Synthetic Precursors : Methyl 2-(4-bromophenyl)acetate () and related esters are used in drug manufacturing, highlighting brominated aromatics' role as intermediates. The 4-methylbenzyl group in the target compound could streamline synthetic pathways requiring regioselective alkylation .
Biological Activity
2-Bromophenyl-(4-methylbenzyl)ether is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-methylbenzyl bromide with 2-bromophenol in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction conditions can be optimized for yield and purity, often resulting in a colorless crystalline product.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer effects. Below is a summary of key findings:
Antimicrobial Activity
A study demonstrated that derivatives of ether compounds similar to this compound showed significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported, indicating the compound's potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Similar Ether Derivative | 16 | Escherichia coli |
Antiviral Activity
In vitro studies have assessed the antiviral activity of compounds related to this compound. For instance, its analogs have been shown to inhibit HIV-1 replication in human lymphocytes, with IC50 values suggesting moderate efficacy.
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| This compound | 9.8 | HIV-1 |
| Related Compound | 0.62 | HIV-1 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that variations in substituents on the aromatic rings can enhance or reduce activity.
- Ortho vs. Para Substituents : Compounds with ortho-substituents generally exhibit lower activity compared to their para-substituted counterparts.
- Alkyl Chain Length : Increasing the length of alkyl chains attached to the ether linkage tends to decrease biological activity.
Case Studies
-
Anticancer Properties : A study evaluating various ether compounds found that some derivatives exhibited cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : IC50 values ranged from 5 µM to >20 µM depending on the structural modifications.
- Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for 2-Bromophenyl-(4-methylbenzyl)ether, and how can reaction efficiency be monitored?
Answer: A common method involves nucleophilic substitution or thio-etherification reactions. For example, 4-methylbenzyl bromide can react with a bromophenol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage . Reaction progress can be tracked via HPLC to monitor substrate conversion and product purity (e.g., retention time shifts and peak integration) . Yield optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ether linkage and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm and methylbenzyl protons at δ 2.3–4.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies ether C-O-C stretching (~1100–1250 cm⁻¹) and aromatic C-Br bonds (~500–600 cm⁻¹) .
Q. What are the critical physical properties (e.g., solubility, melting point) for handling this compound in lab settings?
Answer:
- Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or THF .
- Melting Point: Analogous brominated ethers (e.g., bis(4-bromophenyl)ether) exhibit melting points ~58–60°C, suggesting similar thermal stability .
- Storage: Store at 2–8°C in amber vials to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles and confirms stereochemistry . For example:
Q. How do researchers reconcile contradictions between spectroscopic and computational data for this compound?
Answer:
- Complementary Techniques: Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Dynamic Effects: Molecular dynamics simulations account for conformational flexibility affecting NMR or IR spectra .
- Crystallographic Cross-Validation: SC-XRD data can override conflicting spectroscopic interpretations (e.g., unexpected tautomerism) .
Q. What strategies are employed to evaluate the compound’s bioactivity in medicinal chemistry research?
Answer:
- Target Screening: High-throughput assays (e.g., fluorescence polarization) assess binding to enzymes (e.g., kinases) or receptors .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing bromine with chlorine) and compare IC₅₀ values .
- Cytotoxicity Profiling: Use MTS assays (e.g., RAW 264.7 macrophage viability tests) to rule out nonspecific toxicity .
Q. How can synthetic byproducts or impurities be identified and mitigated?
Answer:
- Chromatographic Analysis: UPLC-MS detects trace impurities (e.g., unreacted 4-methylbenzyl bromide or di-ether byproducts) .
- Process Optimization: Adjust stoichiometry (e.g., excess bromophenol derivative) or use phase-transfer catalysts to suppress side reactions .
- Recrystallization: Purify crude product using ethanol/water mixtures to remove polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
